4-Methoxy-1-methyl-2-vinylbenzene
Overview
Description
4-Methoxy-1-methyl-2-vinylbenzene is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anionic Polymerization and Material Synthesis
4-Methoxy-1-methyl-2-vinylbenzene, and similar methoxy-substituted divinylbenzenes, are integral in the anionic polymerizations, yielding polymers with narrow molecular weight distributions. The polymers derived from these compounds are completely soluble, show predicted molecular weights, and display thermal cross-linking properties over 300°C. This indicates the reactivity of the pendant vinyl group in each repeating unit, crucial for material science applications (Otake et al., 2017).
Organophosphazene Copolymers and OLED Applications
The compound is used in the synthesis of organophosphazene copolymers, showcasing properties significant for the development of organic light-emitting diodes (OLEDs). These copolymers are soluble in organic solvents and exhibit photoluminescent properties, important for OLED fabrication (Leung et al., 2002).
Electrochemical Reduction Studies
Research into the electrochemical reduction of methyl triclosan, a compound structurally related to this compound, highlights its significance in environmental studies, particularly concerning pollutants and their breakdown products (Peverly et al., 2014).
Phosphine Addition and Chalcogenide Synthesis
The addition of phosphine to 1-Methoxy-4-vinylbenzene, a compound similar to this compound, has been studied, yielding anti-Markovnikov adducts, a rare family of arylalkylphosphines. This study is significant for the synthesis of phosphine chalcogenides and related compounds (Malysheva et al., 2012).
Properties
IUPAC Name |
2-ethenyl-4-methoxy-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-4-9-7-10(11-3)6-5-8(9)2/h4-7H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEXZRAHKQHVCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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